Cas no 27607-33-6 (1,2-Cyclooctanediol,(1R,2S)-rel-)

1,2-シクロオクタンジオール((1R,2S)-rel-)は、8員環構造を有するジオール化合物です。この化合物は、不斉中心を2つ持つことから立体化学的に興味深い特性を示し、有機合成や触媒反応におけるキラルビルディングブロックとして有用です。環状構造により剛直性が高く、特定の立体配座を安定化させるため、不斉誘導体の合成や分子認識材料の開発に適しています。また、比較的高い熱安定性と溶解性を併せ持つため、多様な溶媒系での反応に適用可能です。光学分割や立体選択的反応の基質としても注目されています。

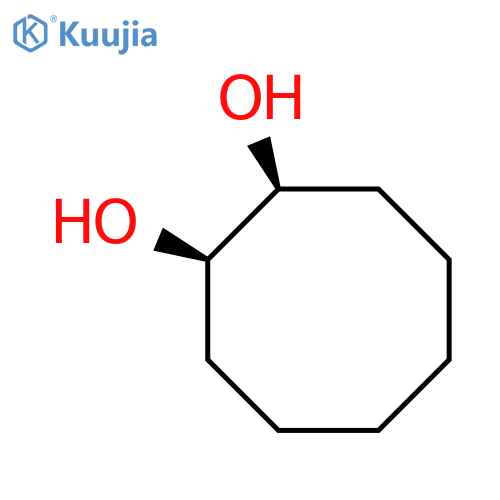

27607-33-6 structure

商品名:1,2-Cyclooctanediol,(1R,2S)-rel-

1,2-Cyclooctanediol,(1R,2S)-rel- 化学的及び物理的性質

名前と識別子

-

- 1,2-Cyclooctanediol,(1R,2S)-rel-

- CIS-1,2-CYCLOOCTANEDIOL

- cis-1,2-dihydroxycyclooctane

- (1R,2S)-cyclooctane-1,2-diol

- HUSOFJYAGDTKSK-OCAPTIKFSA-N

- AKOS015915801

- (1R,2S)-1,2-Cyclooctanediol

- 27607-33-6

- DTXSID501037225

- cis-1,2-cyclo-octanediol

- cis-1,2-Cyclooctanediol, 99%

- Cis-cyclooctane-1,2-diol

- (1R, 2S)-cyclooctane-1, 2-diol

- 1,2-Cyclooctanediol, (1R,2S)-rel-

- MFCD00134226

- D81840

- CS-0160249

- (1R*,2S*)-1,2-Cyclooctanediol

- AS-76775

- SCHEMBL371486

- J-016823

- DB-318914

-

- MDL: MFCD00134226

- インチ: InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+

- InChIKey: HUSOFJYAGDTKSK-OCAPTIKFSA-N

- ほほえんだ: O[C@@H]1CCCCCC[C@@H]1O

計算された属性

- せいみつぶんしりょう: 144.11508

- どういたいしつりょう: 144.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 81.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.061

- ゆうかいてん: 78-80 °C (lit.)

- ふってん: 264.6°C at 760 mmHg

- フラッシュポイント: 125.5°C

- 屈折率: 1.501

- PSA: 40.46

- ようかいせい: 使用できません

1,2-Cyclooctanediol,(1R,2S)-rel- セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: 26-36/37/39

-

危険物標識:

1,2-Cyclooctanediol,(1R,2S)-rel- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ085-5g |

1,2-Cyclooctanediol,(1R,2S)-rel- |

27607-33-6 | 97% | 5g |

1270.0CNY | 2021-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43475-1g |

Cis-cyclooctane-1,2-diol |

27607-33-6 | 97% | 1g |

¥177.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D963991-5g |

1,2-Cyclooctanediol, (1R,2S)-rel- |

27607-33-6 | 97% | 5g |

$145 | 2024-06-07 | |

| abcr | AB564108-5 g |

cis-Cyclooctane-1,2-diol; . |

27607-33-6 | 5g |

€203.00 | 2023-06-14 | ||

| Aaron | AR002UWT-25g |

1,2-Cyclooctanediol, (1R,2S)-rel- |

27607-33-6 | 98% | 25g |

$404.00 | 2025-02-10 | |

| A2B Chem LLC | AB32273-1g |

Cis-1,2-cyclooctanediol |

27607-33-6 | 97% | 1g |

$31.00 | 2024-04-20 | |

| abcr | AB564108-25g |

cis-Cyclooctane-1,2-diol, 95%; . |

27607-33-6 | 95% | 25g |

€731.50 | 2024-08-02 | |

| eNovation Chemicals LLC | D963991-1g |

1,2-Cyclooctanediol, (1R,2S)-rel- |

27607-33-6 | 97% | 1g |

$75 | 2025-02-25 | |

| eNovation Chemicals LLC | D963991-250mg |

1,2-Cyclooctanediol, (1R,2S)-rel- |

27607-33-6 | 97% | 250mg |

$60 | 2025-02-22 | |

| eNovation Chemicals LLC | D963991-1g |

1,2-Cyclooctanediol, (1R,2S)-rel- |

27607-33-6 | 97% | 1g |

$75 | 2025-02-22 |

1,2-Cyclooctanediol,(1R,2S)-rel- 関連文献

-

Julius M. William,Masami Kuriyama,Osamu Onomura RSC Adv. 2013 3 19247

-

Ruben Mas-Balleste,Megumi Fujita,Lawrence Que,Jr. Dalton Trans. 2008 1828

-

Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308

-

Lucie S. Nogueira,Margarida M. Antunes,Ana C. Gomes,Luís Cunha-Silva,Martyn Pillinger,André D. Lopes,Anabela A. Valente,Isabel S. Gon?alves Dalton Trans. 2019 48 11508

-

Vi?nja Vrdoljak,Jana Pisk,Biserka Prugove?ki,Dominique Agustin,Predrag Novak,Dubravka Matkovi?-?alogovi? RSC Adv. 2016 6 36384

推奨される供給者

Amadis Chemical Company Limited

(CAS:27607-33-6)1,2-Cyclooctanediol,(1R,2S)-rel-

清らかである:99%

はかる:25g

価格 ($):414.0